5-Nitro-2-(oxiranylmethoxy)acetophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[5-nitro-2-(oxiran-2-ylmethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-7(13)10-4-8(12(14)15)2-3-11(10)17-6-9-5-16-9/h2-4,9H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRGQRMIHJWMIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573313 | |
| Record name | 1-{5-Nitro-2-[(oxiran-2-yl)methoxy]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329722-31-8 | |
| Record name | 1-{5-Nitro-2-[(oxiran-2-yl)methoxy]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
role of 5-Nitro-2-(oxiranylmethoxy)acetophenone in Salbutamol synthesis
The following technical guide addresses the specific chemical entity mentioned while correcting a critical premise regarding its application.
Technical Whitepaper: Synthetic Pathways of Beta-Adrenergic Modulators
Subject: Structural Analysis of 5-Nitro-2-(oxiranylmethoxy)acetophenone and the Corrected Synthesis of Salbutamol.
Executive Summary & Critical Correction
Status: Structural Incompatibility Detected.
Detailed structural analysis confirms that 5-Nitro-2-(oxiranylmethoxy)acetophenone (CAS 329722-31-8) is not a precursor for Salbutamol (Albuterol). It is a key intermediate in the synthesis of Celiprolol , a beta-1 selective antagonist.
This distinction is fundamental to the medicinal chemistry of adrenergic agents:
-
Salbutamol (Beta-Agonist): Belongs to the Phenylethanolamine class. The side chain is attached directly to the benzene ring via a carbon-carbon bond (
). -
5-Nitro-2-(oxiranylmethoxy)acetophenone: Contains a glycidyl ether moiety, characteristic of the Aryloxypropanolamine class (Beta-Blockers). The side chain is attached via an ether linkage (
).
This guide will first delineate the role of the specified nitro-compound in Celiprolol synthesis to validate its chemical identity, followed by the authoritative, validated protocol for the actual synthesis of Salbutamol .
Chemical Context: The Aryloxypropanolamine vs. Ethanolamine Divergence
The confusion likely stems from the shared use of epoxide (oxirane) intermediates in both drug classes. However, the connectivity defines the pharmacological activity.
Structural Comparison
| Feature | 5-Nitro-2-(oxiranylmethoxy)acetophenone | Salbutamol (Target) |
| Linkage | Ether ( | Carbon ( |
| Ring Subs. | 5-Nitro, 2-Acetyl | 3-Hydroxymethyl, 4-Hydroxy |
| Drug Class | Beta-Blocker Precursor (e.g., Celiprolol) | Beta-Agonist (Bronchodilator) |
| Reaction | Epoxide opening yields | Reduction/Amination yields |
Visualization of the Mismatch
Figure 1: Structural divergence illustrating why the specified precursor yields Celiprolol, not Salbutamol.
Validated Salbutamol Synthesis: The Bromoketone Route
To provide actionable value for Salbutamol development, we detail the Methyl 5-acetylsalicylate Route . This is the industry-standard pathway that establishes the correct
Retrosynthetic Analysis
The synthesis hinges on constructing the phenylethanolamine backbone while managing the oxidation states of the hydroxymethyl and secondary alcohol groups.
-
Starting Material: Methyl 5-acetylsalicylate (or 4-Hydroxyacetophenone via chloromethylation).
-
Key Transformation: Bromination of the ketone followed by nucleophilic substitution with tert-butylamine.
-
Final Step: Concurrent reduction of the ketone, ester, and carboxylic acid moieties.
Step-by-Step Experimental Protocol
Step 1: Bromination of Methyl 5-acetylsalicylate
-
Reagents: Methyl 5-acetylsalicylate, Bromine (
), Chloroform ( ). -
Mechanism: Electrophilic alpha-bromination.
-
Protocol:
-
Dissolve 1.0 eq of methyl 5-acetylsalicylate in
. -
Add 1.05 eq of
dropwise at 0-5°C to prevent polybromination. -
Stir for 2 hours. Neutralize with
. -
QC Check: HPLC should show <0.5% dibromo impurity.
-
Product: Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate.
-
Step 2: Amination (Formation of the Aminoketone)
-
Reagents: tert-Butylamine (excess), THF or Isopropanol.
-
Mechanism:
Nucleophilic substitution. -
Protocol:
-
Cool the bromo-intermediate solution to 0°C.
-
Add tert-butylamine (excess, typically 2.5-3.0 eq) to act as both nucleophile and proton scavenger.
-
Add Benzyl chloride (optional) if N-protection is required (often skipped in direct synthesis).
-
Reflux for 4 hours.
-
Product: Methyl 5-[2-(tert-butylamino)acetyl]-2-hydroxybenzoate.
-
Step 3: Global Reduction (The "Salbutamol Step")
-
Reagents: Lithium Aluminum Hydride (
) or Sodium Borohydride ( ) with Lewis acid activation. -
Mechanism: Hydride transfer reducing the ketone to alcohol and the ester to a primary alcohol (hydroxymethyl group).
-
Protocol:
-
Suspend
(3.0 eq) in dry THF under atmosphere. -
Add the aminoketone intermediate dropwise.
-
Reflux for 12 hours.
-
Quench: Careful addition of water/NaOH (Fieser workup).
-
Purification: Crystallization from Ethyl Acetate/Methanol.
-
Final Product: Salbutamol Base.
-
Process Visualization: Salbutamol Synthesis Workflow
Figure 2: Validated synthetic pathway for Salbutamol from Methyl 5-acetylsalicylate.
Quality Control & Impurity Profiling
In drug development, defining the impurity profile is as critical as the synthesis itself.
| Impurity Type | Origin | Control Strategy |
| Salbutamol Ketone | Incomplete reduction of the aminoketone. | Ensure excess hydride equivalents; monitor via HPLC. |
| Bis-Ether Impurity | Dimerization during the workup of the phenolic group. | Maintain strict pH control during quenching; avoid high concentrations during workup. |
| Boron Adducts | If using | Use Methanol co-solvent during quench; perform acid wash. |
| N-Benzyl Impurities | If benzyl protection was used. | Ensure complete hydrogenolysis ( |
References
-
Hartley, D., et al. (1970). "Bronchodilator amines. A substituted 2-tert-butylamino-1-(4-hydroxy-3-hydroxymethylphenyl)ethanol (Salbutamol)." Journal of Medicinal Chemistry. Link
- Lunts, L. H. C., et al. (1968). "Saligenin Analogs." British Patent 1,200,886.
- European Pharmacopoeia (Ph. Eur.). "Celiprolol Hydrochloride Monograph." (Identifies 5-Nitro-2-(oxiranylmethoxy)acetophenone as Impurity C).
-
PubChem Compound Summary . "5-Nitro-2-(oxiranylmethoxy)acetophenone." National Center for Biotechnology Information. Link
solubility profile of nitro-acetophenone derivatives in organic solvents
A Technical Guide to Process Optimization
Executive Summary
Nitro-acetophenone derivatives, specifically 3-nitroacetophenone (3-NAP) and 4-nitroacetophenone (4-NAP) , are critical intermediates in the synthesis of chloramphenicol analogs, dyes, and agrochemicals. Their purification and reaction kinetics are strictly governed by their solubility profiles.
This guide provides a high-level technical analysis of their solid-liquid equilibrium (SLE). We move beyond simple "soluble/insoluble" charts to explore the thermodynamic drivers (
Key Insight: The solubility of both isomers follows a distinct polarity-driven hierarchy:
Theoretical Framework
Molecular Architecture & Solvation Mechanism
The solubility of nitro-acetophenones is dictated by the competition between the crystal lattice energy (solute-solute interactions) and the solvation energy (solute-solvent interactions).
-
The Solute: Both 3-NAP and 4-NAP possess a strong electron-withdrawing nitro group (
) and an acetyl group ( ). This creates a permanent dipole moment.-
4-NAP (Para): Higher symmetry, typically resulting in a more stable crystal lattice (higher melting point) and slightly lower solubility compared to the meta isomer.
-
3-NAP (Meta): Lower symmetry, disrupting packing efficiency, generally leading to higher solubility.
-
-
The Solvent Interaction:
-
Dipole-Dipole: Strongest in aprotic polar solvents like Acetone and Acetonitrile. The carbonyl oxygen of the solvent interacts with the electron-deficient aromatic ring.
-
Hydrogen Bonding: Alcohols (Methanol, Ethanol) can donate protons to the nitro/carbonyl oxygens of the solute. However, the self-association of alcohol molecules often competes with solute solvation, making them less effective than ketones.
-
Thermodynamic Cycle
The dissolution process is modeled as a three-step thermodynamic cycle. Understanding this allows us to predict temperature dependence.
Figure 1: The thermodynamic cycle of dissolution. For nitro-acetophenones, the fusion enthalpy (
Experimental Protocol: The Laser Monitoring Method
To ensure data integrity, we reject the traditional "shake-flask" method (which suffers from sampling errors and temperature fluctuations) in favor of the Dynamic Laser Monitoring Method . This method is self-validating because it detects the exact moment of dissolution without physical sampling.
The "Self-Validating" Workflow
This protocol uses the Tyndall effect. A laser passes through a suspension; as the temperature rises, the solid dissolves. The point where laser transmission hits 100% (or scattering hits 0) is the saturation temperature (
Equipment:
-
Jacketed glass vessel (50 mL) with precise temperature control (
K). -
Laser source (< 5mW) and photodetector.
-
Magnetic stirring (400 rpm).
Protocol Steps:
-
Gravimetric Preparation: Weigh solvent (
) and solute ( ) to achieve a specific mole fraction ( ). -
Equilibration: Cool the mixture until a distinct suspension forms (Laser transmission
). -
Dynamic Heating: Heat the mixture at a slow ramp rate (0.2 K/min) to prevent thermal lag.
-
Detection: Record the temperature where laser intensity stabilizes at maximum (Clear solution). This is
for mole fraction . -
Validation Loop (Hysteresis Check): Immediately cool the solution at 0.2 K/min to detect the nucleation point (cloud point). If the gap between Dissolution
and Nucleation (Metastable zone width) is consistent, the data is valid.
Figure 2: Logic flow for the Laser Monitoring Solubility determination.
Mathematical Modeling
To correlate the experimental data, the Modified Apelblat Equation is the industry standard for non-ideal organic solutions. It accounts for the temperature dependence of the enthalpy of solution.
The Equation:
Where:
- = Mole fraction solubility
- = Absolute temperature (K)[1][2][3][4]
- = Empirical model parameters derived from regression.
Why this model?
Unlike the simple Van't Hoff equation (which assumes constant
Data Analysis & Solubility Profiles
The following data summarizes the solubility trends derived from thermodynamic studies of 3-NAP and 4-NAP [1][2].
Solubility Data (Mole Fraction )
Note: Values are representative of standard thermodynamic data trends for these derivatives.
Table 1: Solubility of 3-Nitroacetophenone (3-NAP)
| Solvent | Polarity Type | Trend | |||
| Acetone | Polar Aprotic | 0.1842 | 0.2215 | 0.2680 | Highest Solubility |
| Ethyl Acetate | Polar Aprotic | 0.1420 | 0.1750 | 0.2110 | High |
| Methanol | Polar Protic | 0.0285 | 0.0390 | 0.0520 | Moderate |
| Ethanol | Polar Protic | 0.0190 | 0.0265 | 0.0360 | Moderate |
| Toluene | Aromatic | 0.0850 | 0.1100 | 0.1350 | Good ( |
| Cyclohexane | Non-polar | 0.0015 | 0.0025 | 0.0040 | Poor (Anti-solvent) |
Table 2: Solubility of 4-Nitroacetophenone (4-NAP)
| Solvent | Comparison to 3-NAP | |
| Acetone | 0.1850 | Slightly Lower |
| Methanol | 0.0310 | Lower |
| Toluene | 0.0950 | Lower |
Thermodynamic Parameters
Using the Van't Hoff analysis of the solubility curves, we extract the thermodynamic drivers at mean temperature (
-
Enthalpy (
): The dissolution is endothermic .[4][5] Heat is required to break the crystal lattice. -
Gibbs Energy (
): The positive value indicates that the process is not spontaneous for the pure solid converting to a standard state solution; however, the mixing process is spontaneous due to entropy. -
Entropy (
): The driving force. The disorder increases as the organized crystal breaks into the solvent.
Applications in Process Design
Based on the solubility profiles, the following strategies are recommended for drug development and purification processes:
Crystallization Solvent System
For purifying crude nitro-acetophenone derivatives:
-
Primary Solvent: Ethanol or Isopropanol . These solvents show a steep solubility curve (high
), meaning a small drop in temperature results in significant yield recovery. -
Anti-Solvent: Water or Cyclohexane . Adding water to a Methanol/Ethanol solution of nitro-acetophenone will drastically reduce solubility, forcing precipitation (drowning-out crystallization).
Reaction Solvent Selection
For reactions requiring high concentration (e.g., reduction of the nitro group):
-
Recommended: Ethyl Acetate or Acetone . These allow for high loading (
mol%), reducing solvent waste and reactor volume.
References
-
Zhu, Y., Ding, G., Li, X., & Zhao, H. (2019).[3] Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents from T = (278.15 to 318.[1][2][3][7]15) K. Journal of Chemical & Engineering Data, 64(8).
-
Jouyban, A., et al. (2024).[8] A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2).
-
ChemicalBook. (2023).[9] 4-Nitroacetophenone Properties and Safety.
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85–91.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. dissolutiontech.com [dissolutiontech.com]
Technical Guide: Alkylation Strategies for 5-Nitro-2-Hydroxyacetophenone
Content Type: Technical Whitepaper / Synthetic Protocol Guide Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers[1][2]
Executive Summary: The Nitro-Acetophenone Scaffold
5-Nitro-2-hydroxyacetophenone (5-N-2-HAP) is a "privileged structure" in medicinal chemistry.[1][2] It serves as a bifunctional scaffold where the 5-nitro group acts as an electron-withdrawing modulator and the 2-hydroxyl/1-acetyl motif functions as a chelation site or a precursor for heterocyclization.[1][2]
While the molecule itself is a simple nitration product of 2-hydroxyacetophenone, its alkylation products are critical intermediates. They are the structural gatekeepers to three major classes of bioactive compounds:
-
Leukotriene Receptor Antagonists (e.g., Pranlukast intermediates).
-
Nitro-Chalcones (Anti-inflammatory and vasorelaxant agents).[1][2]
-
6-Nitrochromones (Anticancer and antimicrobial scaffolds).[1][2]
This guide focuses on the O-alkylation of 5-N-2-HAP, detailing the mechanistic advantages provided by the nitro group, optimized synthetic protocols, and the downstream utility of the resulting ethers.[1]
Chemical Architecture & Reactivity
The "Nitro Effect" on Phenolic Acidity
The presence of the nitro group at the para position relative to the hydroxyl group significantly alters the reactivity compared to the unsubstituted parent (2-hydroxyacetophenone).
-
Acidity (pKa): The strong electron-withdrawing nature (-I, -M effects) of the nitro group stabilizes the phenoxide anion via resonance.[1] This lowers the pKa of the phenolic proton (approx. pKa ~7.0–7.5) compared to 2-hydroxyacetophenone (pKa ~10.2).[1][2]
-
Nucleophilicity: While the phenoxide is easier to generate (requiring milder bases), the delocalization of the negative charge into the nitro group slightly reduces the "hardness" of the oxygen nucleophile. However, in polar aprotic solvents, the O-alkylation remains rapid and high-yielding.[1]
-
Intramolecular Hydrogen Bonding: The strong H-bond between the carbonyl oxygen and the phenolic hydrogen is weakened by the competitive electron withdrawal of the nitro group, further facilitating deprotonation.
Regioselectivity: O- vs. C-Alkylation
In the reaction with alkyl halides, the phenoxide anion is an ambident nucleophile.[1]
-
O-Alkylation (Kinetic & Thermodynamic Control): Under standard Williamson ether synthesis conditions (Weak Base/Polar Aprotic Solvent), O-alkylation is overwhelmingly favored (>95%).[1][2]
-
C-Alkylation: Rare for this substrate unless specific conditions (e.g., high temperature, protic solvents, or soft electrophiles) are employed, or if the oxygen is protected.
Core Synthetic Protocol: O-Alkylation
This protocol describes the synthesis of 2-(substituted-alkoxy)-5-nitroacetophenones .[1][2] This is the foundational step for generating Pranlukast analogues or chalcone precursors.
Standard Operating Procedure (SOP)
Reaction Type: Williamson Ether Synthesis Scale: Pilot (10 mmol) to Industrial (Multi-kg)
Reagents & Materials
| Reagent | Role | Equivalents | Notes |
| 5-Nitro-2-hydroxyacetophenone | Substrate | 1.0 | Yellow solid |
| Alkyl Halide (R-X) | Electrophile | 1.1 – 1.2 | Bromides/Iodides preferred |
| Potassium Carbonate (K₂CO₃) | Base | 1.5 – 2.0 | Anhydrous, finely ground |
| DMF or Acetone | Solvent | 5–10 Vol | DMF for high temp; Acetone for mild |
| Potassium Iodide (KI) | Catalyst | 0.1 | Finkelstein catalyst (optional) |
Step-by-Step Workflow
-
Solvation: Dissolve 5-N-2-HAP (1.0 eq) in anhydrous DMF (N,N-Dimethylformamide). The solution will be yellow.
-
Deprotonation: Add anhydrous K₂CO₃ (1.5 eq). Stir at room temperature for 15–30 minutes.
-
Observation: The color often deepens to an intense orange/red due to the formation of the nitrophenoxide anion.
-
-
Addition: Add the Alkyl Halide (1.1 eq) dropwise. If the alkyl chloride is used, add KI (0.1 eq) to catalyze the reaction via in-situ iodide exchange.
-
Reflux/Heat:
-
For Reactive Halides (Benzyl/Allyl): Stir at 60°C for 2–4 hours.
-
For Unreactive Chains: Heat to 80–100°C for 6–12 hours.
-
-
Monitoring: Monitor via TLC (Silica gel, Hexane:EtOAc 3:1).
-
Endpoint: Disappearance of the low-Rf yellow phenol spot and appearance of a higher-Rf, usually colorless/pale spot (the ether).[1]
-
-
Workup: Pour the reaction mixture into ice-cold water (10x volume).
-
Precipitation: The product usually precipitates as a solid. Filter, wash with water (to remove DMF/Base), and dry.
-
Extraction: If oil forms, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Diagram: Reaction Mechanism
The following diagram illustrates the mechanistic flow from the starting material to the ether product.
Figure 1: Mechanistic pathway for the O-alkylation of 5-nitro-2-hydroxyacetophenone via Williamson Ether Synthesis.
Divergent Applications: From Alkylation to Bioactivity
Once the alkylation is complete, the 5-nitro-2-alkoxyacetophenone becomes a versatile pivot point for three distinct chemical lineages.[1][2]
Pathway A: Leukotriene Antagonists (Pranlukast Analogues)
While industrial Pranlukast synthesis often couples the acid-chain to the aniline, the alkylation-first strategy is used for developing novel analogues.[1]
-
Step 1: O-Alkylation with specific linkers (e.g., 4-phenylbutyl bromide).[1][2]
-
Step 2: Reduction of the 5-nitro group to the 5-amino group (using Fe/HCl, SnCl₂, or H₂/Pd-C).[1]
-
Step 3: Amide coupling with tetrazole-derivatives.
-
Utility: This route allows for the modification of the lipophilic "tail" (the alkoxy group) before handling the sensitive amino/tetrazole moieties.
Pathway B: Nitro-Chalcones (Claisen-Schmidt)
Reaction of the alkylated acetophenone with aromatic aldehydes.[1][2]
-
Mechanism: Aldol condensation followed by dehydration.
-
Reagents: NaOH/EtOH or Ba(OH)₂.
-
Bioactivity: The resulting chalcones (1,3-diaryl-2-propen-1-ones) exhibit potent vasorelaxant and anti-inflammatory activity.[1][2] The nitro group position is critical for COX-1/COX-2 selectivity.[1][2]
Pathway C: 6-Nitrochromones
Cyclization of the alkylated product.[1]
-
Method: Kostanecki-Robinson reaction (heating with acetic anhydride/sodium acetate) or reaction with diethyl oxalate.[1][2]
-
Utility: Chromones are privileged scaffolds in oncology. The 6-nitro group (derived from the 5-nitro starting material) can be further derivatized into sulfonamides or amines to tune solubility.[1][2]
Diagram: Divergent Synthesis Tree
Figure 2: Divergent synthetic pathways originating from the O-alkylation of the 5-nitro scaffold.[1][2]
Troubleshooting & Optimization
The "Yellow Spot" Indicator
-
Problem: Incomplete conversion.
-
Diagnostic: The starting material (phenol) is intensely yellow on TLC and in solution (especially basic solution). The product (ether) is usually much paler or colorless.
-
Solution: If the yellow color persists in the organic layer during workup, the reaction is incomplete. Do not proceed to acidification until the yellow phenoxide is consumed.
Base Selection Matrix
| Base | Solvent | Suitability | Notes |
| K₂CO₃ | DMF/Acetone | Excellent | Standard choice.[1][2] Sufficient basicity for nitro-phenols.[1][2] |
| Cs₂CO₃ | MeCN | Optimization | Use for sterically hindered alkyl halides ("Cesium Effect"). |
| NaH | THF | Aggressive | Use only if K₂CO₃ fails. Requires anhydrous conditions; risk of side reactions. |
| NaOH | Water/EtOH | Poor | Competitive hydrolysis of the alkyl halide or aldol condensation of the ketone. |
Impurity Profile[1][2]
-
Bis-alkylation: Rare, but possible if the acetyl group enolizes.[1] Prevent by keeping temperature <80°C unless necessary.
-
Hydrolysis: If the alkyl halide is moisture sensitive, the presence of water in DMF will generate the alcohol (R-OH) instead of the ether. Always use dry DMF.
References
-
Pranlukast Synthesis & Intermediates
-
Zhang, Y., et al. (2013). "Synthesis of pranlukast." Trade Science Inc.
-
Ono Pharmaceutical Co., Ltd. (1994). "Production of 3'-amino-2'-hydroxyacetophenone." Patent JPH0692916A.
-
-
Biological Activity of Nitro-Chalcones
-
Alkylation Mechanisms & Selectivity
-
Chromone Synthesis from Acetophenones
-
Horton, D. A., et al. (2003). "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews.
-
Sources
An In-depth Technical Guide to the Reactivity of the Oxiranylmethoxy Group in Nitro-Acetophenone Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the oxiranylmethoxy (glycidyl ether) functional group when appended to a nitro-acetophenone scaffold. While direct kinetic studies on this specific combination are not extensively available in the public domain, this document synthesizes established principles of epoxide chemistry, the influence of electron-withdrawing substituents, and experimental data from analogous systems, such as p-nitrophenyl glycidyl ether, to provide a robust predictive framework for its reactivity. This guide will delve into the synthesis, mechanistic pathways of nucleophilic attack, regioselectivity, and stereochemistry of the ring-opening reactions. Detailed experimental protocols, data tables, and reaction pathway diagrams are provided to empower researchers in the effective utilization of this important chemical motif in synthetic and medicinal chemistry.
Introduction: The Oxiranylmethoxy-Nitro-Acetophenone Moiety - A Versatile Building Block
The convergence of three key functional groups—the highly reactive oxirane (epoxide) ring, the strongly electron-withdrawing nitro group, and the synthetically versatile acetophenone core—creates a molecular architecture of significant interest in organic synthesis and drug discovery. The oxiranylmethoxy group, in particular, serves as a powerful electrophilic handle for the introduction of diverse functionalities through nucleophilic ring-opening reactions. The presence of the nitro-acetophenone moiety is anticipated to profoundly influence the reactivity of the epoxide, a central theme that will be explored in detail throughout this guide. Understanding and predicting this reactivity is paramount for the rational design of novel molecular entities with potential therapeutic applications.
Synthesis of Oxiranylmethoxy-Nitro-Acetophenone Derivatives
The synthesis of the target compounds typically involves a two-step process, beginning with the nitration of a hydroxyacetophenone, followed by the etherification of the resulting nitrophenol with an epihalohydrin, most commonly epichlorohydrin.
A general synthetic scheme is presented below:
Caption: General synthetic route to oxiranylmethoxy-nitro-acetophenone.
The position of the nitro group on the aromatic ring (ortho, meta, or para to the acetyl group) can be controlled by the choice of starting hydroxyacetophenone and the nitration conditions. The subsequent Williamson ether synthesis with epichlorohydrin proceeds under basic conditions to yield the desired glycidyl ether.
The Impact of the Nitro-Acetophenone Moiety on Epoxide Reactivity
The inherent reactivity of the epoxide ring is significantly modulated by the electronic effects of the substituents on the attached aromatic ring. The nitro group is a potent electron-withdrawing group through both resonance and inductive effects, which has a profound impact on the electrophilicity of the epoxide carbons.
Electronic Effects and Enhanced Electrophilicity
The electron-withdrawing nature of the nitro-acetophenone system delocalizes electron density away from the oxirane ring. This results in an increased partial positive charge on the carbon atoms of the epoxide, rendering them more susceptible to nucleophilic attack. This electronic activation is a key feature of this class of compounds. Studies on acceptor-substituted epoxides have shown that electron-withdrawing substituents lead to an elongation of the C-C bond within the epoxide ring and a measurable loss of electron density.[1] This structural perturbation directly correlates with enhanced reactivity.
Regioselectivity of Nucleophilic Ring-Opening
The ring-opening of unsymmetrical epoxides, such as the oxiranylmethoxy group, can proceed via two distinct pathways, leading to two regioisomeric products. The outcome is dictated by the reaction conditions (acidic vs. basic/neutral) and the nature of the nucleophile.
Under Basic or Neutral Conditions (SN2 Mechanism):
In the presence of strong, negatively charged nucleophiles or under neutral conditions with nucleophiles like amines, the reaction is expected to proceed via a classic SN2 mechanism. The nucleophile will preferentially attack the less sterically hindered terminal carbon of the epoxide.
Caption: SN2 ring-opening under basic/neutral conditions.
Under Acidic Conditions (SN1-like Mechanism):
Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. This is followed by nucleophilic attack. While the reaction still exhibits characteristics of an SN2 reaction (inversion of stereochemistry), the transition state has significant SN1 character. The positive charge is better stabilized on the more substituted secondary carbon atom of the oxirane ring, which is also benzylic in nature. Therefore, the nucleophile will preferentially attack the more substituted carbon.
Caption: SN1-like ring-opening under acidic conditions.
Experimental Protocols for Nucleophilic Ring-Opening Reactions
The following protocols are adapted from established procedures for the reaction of phenyl glycidyl ether and its derivatives with common nucleophiles. These serve as a validated starting point for investigations into the reactivity of oxiranylmethoxy-nitro-acetophenone compounds.
Reaction with Amines (e.g., Aniline)
Principle: The reaction of an epoxide with a primary amine typically yields a secondary amine, which can further react to form a tertiary amine. The reaction is often carried out neat or in a polar solvent.
Step-by-Step Methodology:
-
To a solution of oxiranylmethoxy-nitro-acetophenone (1.0 eq.) in a suitable solvent (e.g., ethanol or acetonitrile, 5 mL per mmol of epoxide) is added the amine (e.g., aniline, 1.2 eq.).
-
The reaction mixture is stirred at a specified temperature (e.g., 60-80 °C) and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired β-amino alcohol.
Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting materials and the appearance of a new, more polar spot on the TLC plate. The structure of the product can be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS). For a similar reaction of phenyl glycidyl ether with aniline, the monoadduct was obtained by reacting with a large excess of aniline.[2]
Reaction with Thiols (e.g., Thiophenol)
Principle: Thiols are excellent nucleophiles and readily open epoxide rings under basic or neutral conditions to form β-hydroxy thioethers.
Step-by-Step Methodology:
-
To a solution of the oxiranylmethoxy-nitro-acetophenone (1.0 eq.) in a polar aprotic solvent (e.g., DMF or DMSO, 5 mL per mmol of epoxide) is added the thiol (e.g., thiophenol, 1.1 eq.) and a catalytic amount of a non-nucleophilic base (e.g., DBU or triethylamine, 0.1 eq.).
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Once the reaction is complete, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (e.g., hexane/ethyl acetate) to yield the β-hydroxy thioether.
Self-Validation: The reaction can be followed by the consumption of the starting materials via TLC. The formation of the product can be confirmed by the appearance of a characteristic S-H stretching band disappearance in the IR spectrum and the presence of the thioether linkage in the ¹H and ¹³C NMR spectra. A theoretical and experimental study on the reaction of allyl glycidyl ether with sodium hydrosulfide provides insights into the reaction mechanism and product characterization.[3][4]
Quantitative Data and Reactivity Comparison
| Substituent on Phenyl Ring | Relative Reactivity | Predominant Mechanism (Basic/Neutral) | Regioselectivity (Basic/Neutral) |
| -NO₂ (para) | High | SN2 | Attack at the terminal carbon |
| -H (unsubstituted) | Moderate | SN2 | Attack at the terminal carbon |
| -OCH₃ (para) | Low | SN2 | Attack at the terminal carbon |
The strong electron-withdrawing effect of the nitro group is expected to significantly enhance the rate of nucleophilic attack compared to unsubstituted phenyl glycidyl ether. A kinetic study on the reaction of phenyl glycidyl ether with 2,5-dimethyl-2,5-hexanediamine provides a baseline for reaction rates.[5]
Conclusion and Future Directions
The oxiranylmethoxy-nitro-acetophenone scaffold represents a highly activated system for nucleophilic ring-opening reactions. The potent electron-withdrawing nature of the nitro-acetophenone moiety enhances the electrophilicity of the epoxide, leading to increased reactivity. The regioselectivity of the ring-opening is predictably controlled by the reaction conditions, following SN2 pathways under basic/neutral conditions and SN1-like pathways under acidic conditions.
Future research in this area should focus on obtaining precise kinetic data for the ring-opening reactions of these specific compounds with a variety of nucleophiles. Such studies would provide a quantitative understanding of the substituent effects and further validate the predictions made in this guide. The exploration of these compounds as building blocks in the synthesis of biologically active molecules is a promising avenue for drug discovery and development.
References
-
Theoretical and Experimental Study of the Functionalization Reaction of Allyl Glycidyl Ether with Sodium Hydrosulfide. (2020). ResearchGate. Retrieved from [Link]
-
Grabowsky, S., Schirmeister, T., Paulmann, C., Pfeuffer, T., & Luger, P. (2011). Effect of electron-withdrawing substituents on the epoxide ring: an experimental and theoretical electron density analysis of a series of epoxide derivatives. The Journal of organic chemistry, 76(5), 1305–1318. Retrieved from [Link]
-
Curing of glycidyl ethers with aromatic amines: model studies on the effects of tertiary amines as accelerators. (n.d.). ScienceDirect. Retrieved from [Link]
-
Theoretical and Experimental Study of the Functionalization Reaction of Allyl Glycidyl Ether with Sodium Hydrosulfide. (2020). Journal of the Serbian Chemical Society, 85(11), 1487-1498. Retrieved from [Link]
-
Lawrence Livermore Laboratory. (1979). THE REACTION KINETICS OF PHENYL GLYCIDYL ETHER WITH 2,5-DIMETHYL-2,5-HEXANEDIAMINE. DTIC. Retrieved from [Link]
Sources
Methodological & Application
isolation techniques for Salbutamol Impurity F from reaction mixtures
Executive Summary
This application note details the isolation of Salbutamol Impurity F (European Pharmacopoeia designation), chemically identified as the Salbutamol Dimer Ether (2,2'-[oxybis(methylene)]bis[4-[2-(tert-butylamino)-1-hydroxyethyl]phenol]). Unlike the ketone intermediate (Salbutamone/Impurity J), Impurity F is a high-molecular-weight dimer formed typically via acid-catalyzed dehydration or thermal stress.
Isolating this impurity is critical for establishing Reference Standards (RS) required for ICH Q3A/B compliance. This guide provides a self-validating workflow using Flash Chromatography for enrichment and Preparative HPLC for final purification, ensuring >98% purity for structural elucidation.
Target Analyte Profile & Challenge
The isolation of Impurity F presents a specific chromatographic challenge due to its structural relationship with the API (Salbutamol). While Salbutamol is highly polar, Impurity F contains two phenyl rings linked by an ether bridge, significantly increasing its lipophilicity while retaining basic functionality (two secondary amines).
| Property | Salbutamol (API) | Impurity F (Target) | Isolation Implication |
| Structure | Monomer (Amino-alcohol) | Dimer (Ether linkage) | Impurity F elutes significantly later in RP-HPLC. |
| MW | 239.31 g/mol | ~460.61 g/mol | Mass spectrometry (m/z 461 [M+H]+) is the primary tracker. |
| pKa | ~9.3 (Amine), ~10.3 (Phenol) | ~9.3 (2x Amines) | Both are basic; pH control is essential to prevent peak tailing. |
| Solubility | High in Water/MeOH | Moderate in MeOH; Low in Water | Sample loading must use organic-rich diluents. |
Strategic Workflow: The Isolation Cascade
The isolation strategy relies on a "Catch-and-Release" logic. We first utilize the significant hydrophobicity difference between the monomer (API) and dimer (Impurity F) to enrich the impurity using Flash Chromatography, followed by high-resolution Preparative HPLC.
Figure 1: The isolation workflow prioritizes the removal of the bulk API (Salbutamol) in the Flash step to maximize the loading capacity of the Preparative HPLC step.
Protocol 1: Enrichment via Flash Chromatography
Objective: To remove 90-95% of the Salbutamol API and concentrate the lipophilic Impurity F. Rationale: Direct injection of crude mixtures onto Prep-HPLC often leads to column overload due to the massive API peak. Flash chromatography acts as a "chemical filter."
Methodology:
-
Stationary Phase: C18 Flash Cartridge (e.g., 40–60 µm spherical silica).
-
Mobile Phase A: 0.1% Ammonium Hydroxide in Water (pH ~10).
-
Scientific Insight: High pH suppresses the protonation of the secondary amines, ensuring the compounds exist as free bases. This maximizes the hydrophobic interaction with the C18 chain, improving separation between the monomer and dimer.
-
-
Mobile Phase B: Acetonitrile (ACN).
-
Loading: Dissolve crude residue in 20% ACN/Water. Load at 1% of column mass.
-
Gradient:
-
0–5 min: 5% B (Elute salts/polar degradants).
-
5–20 min: 5% → 40% B (Salbutamol elutes ~15-25% B).
-
20–35 min: 40% → 90% B (Impurity F elutes ~50-60% B).
-
-
Action: Collect fractions eluting after the main API peak. Verify via LC-MS (Target m/z 461).
Protocol 2: Purification via Preparative HPLC
Objective: Isolate Impurity F to >98% purity. Rationale: We use a volatile acidic buffer here. While basic pH was used for enrichment, switching to acidic pH (Formic Acid) for the final step alters the selectivity (orthogonal selectivity) and facilitates lyophilization (Ammonium Formate is volatile).
Chromatographic Conditions:
| Parameter | Setting |
| Column | Prep C18 (e.g., XBridge or YMC-Actus), 5 µm, 19 x 150 mm |
| Flow Rate | 15–20 mL/min |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.0) |
| Mobile Phase B | Acetonitrile |
| Detection | UV 276 nm (Characteristic Phenol absorption) |
| Gradient | Time (min) | %B 0.0 | 10 2.0 | 10 15.0 | 60 16.0 | 95 |
Step-by-Step Execution:
-
Sample Prep: Redissolve the dried "Enriched Fraction" from Protocol 1 in Mobile Phase A:B (80:20). Filter through 0.22 µm PTFE.
-
Injection: Inject 500 µL – 1 mL (depending on concentration).
-
Collection Logic:
-
Salbutamol (residual) will elute early (approx 4-6 min).
-
Impurity F will elute significantly later (approx 11-13 min) due to the "Dimer Effect" (increased carbon load).
-
-
Post-Processing: Pool fractions containing the single peak at the target RT.
-
Lyophilization: Freeze-dry the pooled fractions immediately to remove water and ammonium formate. Note: Avoid rotary evaporation at high temperatures (>40°C) to prevent acid-catalyzed hydrolysis of the ether linkage.
Scientific Integrity: Mechanism of Separation
The separation logic is governed by the Hydrophobic Subtraction Model .
Figure 2: The doubling of the aromatic surface area in Impurity F results in a logarithmic increase in retention factor (k) on alkyl-bonded phases.
Self-Validating Checks (Trustworthiness):
-
Mass Balance Check: If the yield of Impurity F is lower than expected based on the crude HPLC area %, check the "Waste" line from Step 1. The dimer can adhere to plastic tubing; use PEEK or stainless steel.
-
Stability Check: Re-inject the isolated solid after 24 hours. If a Salbutamol peak reappears, the ether linkage is hydrolyzing. Store at -20°C under Argon.
Characterization & References
Expected Analytical Data:
-
Mass Spec (ESI+): m/z 461.3 [M+H]+.
-
1H NMR (DMSO-d6): Distinctive signals for two tert-butyl groups (~1.0-1.3 ppm) and the benzylic protons associated with the ether linkage (shifted downfield compared to the alcohol).
References:
-
European Pharmacopoeia (Ph.[1] Eur.) 10.0 , Monograph 02076: Salbutamol Sulphate.[2][3] (Defines Impurity F as the dimer ether).
-
Sharma, Y. et al. (2011).[4][5][6] "Synthesis, Isolation and Characterization of Process-Related Impurities in Salbutamol Sulphate." E-Journal of Chemistry. (Describes the isolation of related impurities).
-
Veprho Standards. "Salbutamol Impurity F Structure Elucidation." (Confirming the dimer structure).
Disclaimer: This protocol involves the handling of pharmaceutical impurities which may have unknown toxicological properties. All work must be performed in a fume hood with appropriate PPE.
Sources
Troubleshooting & Optimization
Technical Support Center: Minimizing Dimer Formation in Reactions of 5-Nitro-2-Hydroxyacetophenone
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 5-nitro-2-hydroxyacetophenone. This guide is designed to provide in-depth troubleshooting advice and optimized protocols to help you minimize the formation of unwanted dimer byproducts during your experiments. Our approach is rooted in a deep understanding of the underlying reaction mechanisms, offering you not just solutions, but the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of dimer formation when working with 5-nitro-2-hydroxyacetophenone?
A1: The primary cause of dimer formation is a base-catalyzed aldol self-condensation reaction. In the presence of a base, the acidic α-protons of the acetyl group are abstracted, forming a reactive enolate. This enolate can then act as a nucleophile and attack the electrophilic carbonyl carbon of another molecule of 5-nitro-2-hydroxyacetophenone, leading to the formation of a β-hydroxy ketone dimer, which can subsequently dehydrate to an α,β-unsaturated ketone.
Q2: I'm performing a nitration reaction on 2-hydroxyacetophenone to synthesize the 5-nitro derivative and observing a significant amount of a high molecular weight byproduct. Could this be a dimer?
A2: While the primary goal of the nitration is an electrophilic aromatic substitution, residual starting material or the product itself can undergo side reactions if the work-up conditions are not carefully controlled. If the reaction mixture is neutralized with a strong base or if the pH is raised significantly, conditions can become favorable for the aldol condensation of either the starting material or the product, leading to dimer formation.
Q3: How can I quickly check if my reaction is producing the dimer?
A3: Thin Layer Chromatography (TLC) is an effective initial screening method.[1] The dimer will have a significantly lower Rf value than the monomeric 5-nitro-2-hydroxyacetophenone due to its higher polarity and molecular weight. You should observe a new, slower-moving spot on your TLC plate. For confirmation, techniques like LC-MS can be used to identify a species with double the molecular weight of your starting material.
Q4: Is it possible for the dimer to form under acidic conditions?
A4: While base-catalyzed aldol condensation is the more common pathway, acid-catalyzed aldol reactions can also occur.[2] However, for this specific substrate, the base-catalyzed route is generally more problematic. The reaction conditions for nitration (strong acid) are generally not conducive to aldol condensation. Dimerization is more likely to occur during subsequent steps or work-up if the pH is not carefully controlled.
Troubleshooting Guide: A Deeper Dive into Dimer Mitigation
This section provides a systematic approach to identifying and resolving issues related to dimer formation.
Issue 1: High Yield of Dimer Confirmed by Analysis
Symptoms:
-
A significant peak corresponding to the dimer's molecular weight in the mass spectrum.
-
A prominent, low-Rf spot on the TLC plate.
-
Reduced yield of the desired monomeric product.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Excessive Base Concentration | High concentrations of strong bases (e.g., NaOH, KOH) significantly increase the rate of enolate formation, thereby accelerating the dimerization reaction.[1] | Action: Use a milder base (e.g., K₂CO₃, NaHCO₃) or a catalytic amount of a stronger base. Perform a titration to determine the optimal base concentration that facilitates the desired reaction without promoting excessive dimerization. |
| High Reaction Temperature | Elevated temperatures provide the activation energy for the aldol condensation and subsequent dehydration, favoring dimer formation.[1] | Action: Maintain a low reaction temperature (e.g., 0-5 °C) during base addition and throughout the reaction. Use an ice bath to effectively control the temperature. |
| Prolonged Reaction Time | The longer the starting material is exposed to basic conditions, the greater the opportunity for the dimerization side reaction to occur.[1] | Action: Monitor the reaction progress closely using TLC. Quench the reaction as soon as the starting material is consumed to minimize the time the product is exposed to basic conditions. |
| High Reactant Concentration | A higher concentration of 5-nitro-2-hydroxyacetophenone increases the probability of two molecules colliding and reacting to form a dimer. | Action: Perform the reaction at a lower concentration. While this may require larger solvent volumes, it can significantly reduce the rate of the bimolecular dimerization. |
Issue 2: Inconsistent Results and Variable Dimer Formation
Symptoms:
-
The amount of dimer byproduct varies significantly between batches, even with the same protocol.
-
Difficulty in reproducing high yields of the monomer.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Localized "Hot Spots" or High Base Concentration | Inadequate mixing during the addition of base can create localized areas of high concentration and temperature, promoting dimer formation in those regions. | Action: Ensure vigorous and efficient stirring throughout the reaction, especially during the addition of reagents. Add the base slowly and dropwise to the reaction mixture. |
| Purity of Starting Materials | Impurities in the 5-nitro-2-hydroxyacetophenone or the solvent can sometimes catalyze side reactions. | Action: Use purified starting materials and anhydrous solvents. Ensure the absence of any acidic or basic impurities that could affect the reaction conditions. |
| Atmospheric Conditions | For some sensitive reactions, exposure to air (oxygen) and moisture can influence the reaction pathway. | Action: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize potential oxidative side reactions and ensure anhydrous conditions. |
Optimized Protocols for Minimizing Dimer Formation
The following protocols are designed to provide a starting point for your experiments, with a focus on mitigating dimer formation.
Protocol 1: General Base-Catalyzed Reaction of 5-Nitro-2-Hydroxyacetophenone
This protocol is for reactions where 5-nitro-2-hydroxyacetophenone is a starting material and a basic catalyst is required.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 5-nitro-2-hydroxyacetophenone (1 equivalent) in a suitable anhydrous solvent (e.g., THF, DMF). Cool the solution to 0 °C in an ice bath.
-
Base Preparation: In a separate flask, prepare a dilute solution of the base (e.g., 0.1 M K₂CO₃ in water or a catalytic amount of NaH in the reaction solvent).
-
Slow Addition of Base: Add the base solution to the reaction mixture dropwise over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, analyzing for the disappearance of the starting material and the appearance of the product, while keeping an eye out for any low-Rf dimer spot.
-
Quenching: Once the reaction is complete, quench it by adding a weak acid (e.g., saturated NH₄Cl solution) until the pH is neutral.
-
Work-up: Extract the product with an appropriate organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the product using column chromatography to separate it from any residual starting material and dimer.
Protocol 2: Optimized Nitration of 2-Hydroxyacetophenone
This protocol focuses on the synthesis of 5-nitro-2-hydroxyacetophenone while minimizing byproduct formation.
Step-by-Step Methodology:
-
Preparation of Nitrating Mixture: In a dropping funnel, carefully prepare the nitrating mixture by slowly adding nitric acid (1.1 equivalents) to chilled concentrated sulfuric acid.
-
Reaction Setup: Dissolve 2-hydroxyacetophenone (1 equivalent) in concentrated sulfuric acid in a three-necked flask equipped with a mechanical stirrer and a thermometer. Cool the solution to 0-5 °C.[3]
-
Nitration: Add the nitrating mixture dropwise to the stirred solution of the acetophenone, maintaining the temperature between 0 °C and 5 °C.[3]
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring. This will precipitate the product and keep the temperature low, preventing side reactions during quenching.
-
Isolation: Filter the precipitated solid and wash it thoroughly with cold water to remove any residual acid. Avoid using a strong base for neutralization. If necessary, a dilute solution of sodium bicarbonate can be used carefully to neutralize any remaining acid.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 5-nitro-2-hydroxyacetophenone.
Visualizing the Problem: Reaction Mechanisms and Troubleshooting
Dimerization Pathway
The following diagram illustrates the base-catalyzed aldol self-condensation of 5-nitro-2-hydroxyacetophenone.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving issues with dimer formation.
Characterization of the Dimer
-
¹H NMR:
-
The appearance of new signals in the aliphatic region (typically 2.5-5.5 ppm) corresponding to the protons of the newly formed C-C bond and the hydroxyl-bearing carbon.[4]
-
The integration of the aromatic protons would be double that of the monomer.
-
The methyl protons of the two acetyl groups would likely appear as two distinct singlets.
-
-
¹³C NMR:
-
The presence of new signals corresponding to the sp³ hybridized carbons in the dimer backbone.
-
A greater number of aromatic signals compared to the monomer, unless there is significant signal overlap.
-
Should you isolate the dimer, a full spectral characterization (¹H NMR, ¹³C NMR, MS, and IR) is recommended for unambiguous identification.
We trust that this technical guide will serve as a valuable resource in your research endeavors. Should you have further questions or require additional support, please do not hesitate to contact our technical support team.
References
- The Royal Society of Chemistry. (n.d.). Synthesis of α-Keto Aldehydes via Selective Cu(I)-catalyzed Oxidation of α-Hydroxy Ketones. The Royal Society of Chemistry.
- Google Patents. (n.d.). CN114394908A - Method for preparing 2-hydroxy-3-aminoacetophenone.
-
Scribd. (n.d.). Aldol Condensation Reaction: Benzalacetophenone. Scribd. [Link]
-
Reddit. (2020, December 17). Thank you all for your suggestions regarding my failing Claisen condensation. I learned that a colleague had been able to accomplish the top reaction, yet the bottom reaction is not working for me. Does anyone have any ideas why? r/Chempros. [Link]
-
Making Molecules. (2024, May 20). Aldol-like Reactions. Making Molecules. [Link]
-
Organic Syntheses. (n.d.). Acetophenone, m-nitro-. Organic Syntheses. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2018). The Influence of Nitro Group on Synthesis. JOCPR. [Link]
- The Royal Society of Chemistry. (n.d.). 3. The Royal Society of Chemistry.
-
ResearchGate. (n.d.). Condensation reaction of benzaldehyde with p-nitroacetophenone. ResearchGate. [Link]
-
Crash Course. (2022, January 26). The Aldol and Claisen Reactions: Crash Course Organic Chemistry #44 [Video]. YouTube. [Link]
-
Perrin, C. L., & Chang, K. L. (2016). The Complete Mechanism of an Aldol Condensation. UC San Diego. [Link]
-
Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]
-
Unknown. (n.d.). THE ALDOL CONDENSATION AND CROSSED ALDOL REACTIONS. [Link]
-
Nevolab. (n.d.). Claisen-Schmidt Condensation. Nevolab. [Link]
-
Pearson. (n.d.). Claisen-Schmidt Condensation: Videos & Practice Problems. Pearson. [Link]
-
Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. ResearchGate. [Link]
-
BMRB. (n.d.). bmse000593 P-hydroxyacetophenone at BMRB. BMRB. [Link]
-
List, B. (2009). The Direct Catalytic Asymmetric Aldol Reaction. PMC. [Link]
-
ResearchGate. (n.d.). (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of m-nitroacetophenone. ResearchGate. [Link]
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Validation & Comparative
A Comparative Analysis of Salbutamol Impurity F Against USP Reference Standards: A Technical Guide for Researchers
For Immediate Release
In the landscape of pharmaceutical development and quality control, the rigorous assessment of impurities is paramount to ensuring drug safety and efficacy. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth technical comparison of Salbutamol Impurity F against the United States Pharmacopeia (USP) reference standards. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to facilitate robust analytical method development and validation.
The Critical Role of Impurity Profiling in Salbutamol Quality Control
Salbutamol, a short-acting β2 adrenergic receptor agonist, is a cornerstone therapy for asthma and chronic obstructive pulmonary disease (COPD).[1] The manufacturing process of Salbutamol, like any synthetic active pharmaceutical ingredient (API), can result in the formation of impurities.[2] These impurities, if not properly controlled, can impact the stability, efficacy, and safety of the final drug product.[1][3] Regulatory bodies such as the Food and Drug Administration (FDA), European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in pharmaceuticals.[4][5]
Salbutamol Impurity F , also known as Albuterol Related Compound E, is a known process-related impurity in the synthesis of Salbutamol.[1][6] Its chemical name is 2,2`-(oxybis(methylene))bis(4-(2-(tert-butylamino)-1-hydroxyethyl)phenol).[7] The European Pharmacopoeia (EP) and other pharmacopeias specify limits for this and other impurities to ensure the quality and safety of Salbutamol-containing medicines.[1] Typically, the acceptable range for Salbutamol EP Impurity F is controlled within 0.1% to 0.5%.[1]
The USP reference standard for Salbutamol and its related compounds serves as the benchmark for establishing the identity, strength, quality, and purity of the drug substance and its formulated products.[8][9] These highly characterized physical specimens are used in analytical procedures to ensure that a drug product meets the required specifications.
This guide will delve into the analytical comparison of Salbutamol Impurity F with the USP reference standard, providing a framework for its accurate identification and quantification.
Characterization and Specifications
A thorough understanding of the chemical and physical properties of both the impurity and the reference standard is fundamental for any comparative analysis.
| Characteristic | Salbutamol Impurity F | USP Salbutamol Reference Standard |
| Chemical Name | 2,2`-(oxybis(methylene))bis(4-(2-(tert-butylamino)-1-hydroxyethyl)phenol)[7] | (±)-α¹-[(tert-Butylamino)methyl]-4-hydroxy-m-xylene-α,α'-diol |
| Synonyms | Albuterol Related Compound E, Salbutamol BP Impurity F, Salbutamol Dimer Ether[1][6] | Albuterol |
| Molecular Formula | C₂₆H₄₀N₂O₅[1][10] | C₁₃H₂₁NO₃[11] |
| Molecular Weight | 460.61 g/mol [1] | 239.31 g/mol |
| CAS Number | 147663-30-7 (freebase)[7][10] | 18559-94-9[11] |
| Pharmacopeial Status | Listed as a specified impurity in the European Pharmacopoeia.[12] | Primary reference standard in the United States Pharmacopeia. |
Analytical Methodology: A Comparative HPLC Approach
High-Performance Liquid Chromatography (HPLC) is the most widely employed analytical technique for the separation, identification, and quantification of Salbutamol and its related impurities.[2][13][14] The following protocol outlines a robust HPLC method for the comparative analysis of Salbutamol Impurity F against the USP reference standard.
Rationale for Experimental Choices
The selection of the stationary phase, mobile phase composition, and detection wavelength is critical for achieving optimal separation and sensitivity.
-
Stationary Phase: A C18 column is a common choice for the analysis of polar compounds like Salbutamol and its impurities, offering good retention and resolution.[15][16]
-
Mobile Phase: A gradient elution with a buffer and an organic modifier (e.g., acetonitrile or methanol) allows for the effective separation of compounds with varying polarities.[13][16] The pH of the buffer is a crucial parameter to control the ionization state of the analytes and thereby their retention.
-
Detection: UV detection at 277 nm is suitable for the analysis of Salbutamol and its impurities, as they possess chromophores that absorb in this region.[16]
Step-by-Step Experimental Protocol
Objective: To develop and validate an HPLC method for the simultaneous determination of Salbutamol and Salbutamol Impurity F.
Materials:
-
Salbutamol Impurity F reference standard
-
USP Salbutamol Sulfate Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Acetic acid
-
Deionized water
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
Chromatographic Conditions:
| Parameter | Condition |
| Column | ACE C18 (150 x 4.6 mm, 5 µm)[16] |
| Mobile Phase A | 0.05% Triethylamine (TEA) solution adjusted to pH 5.5 with acetic acid[16] |
| Mobile Phase B | Methanol:Acetonitrile (50:50, v/v)[16] |
| Flow Rate | 1.0 mL/min[16] |
| Column Temperature | 35 °C[16] |
| Detection Wavelength | 277 nm[16] |
| Injection Volume | 10 µL |
| Gradient Program | 0-5 min: 95% A, 5% B5-30 min: Linear gradient to 10% A, 90% B30-32 min: 10% A, 90% B32-34 min: Linear gradient to 95% A, 5% B34-40 min: 95% A, 5% B (re-equilibration)[16] |
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of USP Salbutamol Sulfate RS and Salbutamol Impurity F in Mobile Phase A to obtain a known concentration.
-
-
Sample Solution Preparation:
-
Prepare the sample solution containing Salbutamol API or finished product by dissolving a known amount in Mobile Phase A.
-
-
Chromatographic Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
-
System Suitability:
-
Perform system suitability tests by injecting a standard solution multiple times. The relative standard deviation (RSD) of the peak areas and retention times should be within acceptable limits (typically <2%).
-
The resolution between the Salbutamol peak and the Impurity F peak should be greater than 2.0.
-
-
Quantification:
-
Calculate the amount of Salbutamol Impurity F in the sample by comparing its peak area to that of the corresponding peak in the standard solution.
-
Visualizing the Analytical Workflow and Regulatory Context
To better illustrate the experimental process and the broader regulatory framework, the following diagrams are provided.
Caption: Experimental workflow for the HPLC analysis of Salbutamol and its impurities.
Caption: The relationship between impurity profiling, regulatory guidelines, and patient safety.
Conclusion: Ensuring Pharmaceutical Quality Through Rigorous Analysis
The comprehensive comparison of Salbutamol Impurity F against USP reference standards is a critical component of ensuring the quality, safety, and efficacy of Salbutamol-containing medications. By employing robust and validated analytical methods, such as the HPLC protocol detailed in this guide, pharmaceutical manufacturers can confidently monitor and control impurity levels within the stringent limits set by regulatory authorities. This commitment to scientific integrity and adherence to pharmacopeial standards is fundamental to protecting public health.
References
- Bernal, J. L., et al. (1996). HPLC Versus SFC for the Determination of Salbutamol Sulphate and Its Impurities in Pharmaceuticals. Marcel Dekker, Inc.
- Ceska Slov Farm. (2020). Development and validation of a HPLC method for quantifica-tion of degradation impurities of salbutamol sulfate with following long-term stability studies in multicomponent cough syrup. PubMed.
- Pharmaffiliates. (n.d.).
- Development and validation of a HPLC method for quantifica-tion of degradation impurities of salbutamol sulf
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- LGC Standards. (n.d.). Working Towards Better Pharmaceutical Impurity Testing.
- Journal of Advanced Scientific Research. (n.d.).
- Pharmaffiliates. (2025). The Role of Impurity Standards in Pharmaceutical Quality Control.
- Pharmaffili
- Agilent. (2024). Detection of Low-Level Impurities in Salbutamol Using the Agilent 1260 Infinity II SFC System with VWD.
- SynThink. (n.d.).
- PubMed. (n.d.).
- ResearchGate. (n.d.). (PDF) Development and validation of a HPLC method for quantifica-tion of degradation impurities of salbutamol sulfate with following long-term stability studies in multicomponent cough syrup.
- Pharmaffili
- ijdra. (2020).
- GLP Pharma Standards. (n.d.). Salbutamol EP Impurity F | CAS No- 147663-30-7(freebase)
- Veeprho. (n.d.).
- Springer Nature Experiments. (n.d.).
- Sigma-Aldrich. (n.d.). Salbutamol impurity F EP Reference Standard.
- ResearchGate. (n.d.). (PDF)
- SynThink. (n.d.). Salbutamol EP Impurity F; Albuterol Dimer Ether | 147663-30-7.
- Sigma-Aldrich. (n.d.). Salbutamol EP Reference Standard CAS 18559-94-9.
- European Pharmacopoeia. (n.d.).
- uspbpep.com. (n.d.).
Sources
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. Determination of Salbutamol Sulfate and Its Impurities in Pharmaceuticals by Supercritical Fluid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. veeprho.com [veeprho.com]
- 7. glppharmastandards.com [glppharmastandards.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. drugfuture.com [drugfuture.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Development and validation of a HPLC method for quantifica-tion of degradation impurities of salbutamol sulfate with following long-term stability studies in multicomponent cough syrup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sciensage.info [sciensage.info]
- 16. csfarmacie.cz [csfarmacie.cz]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
